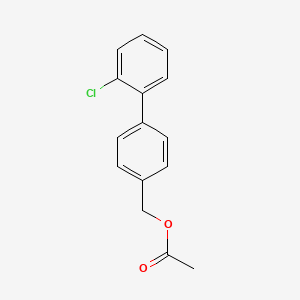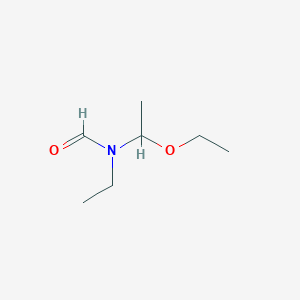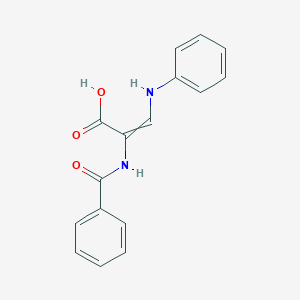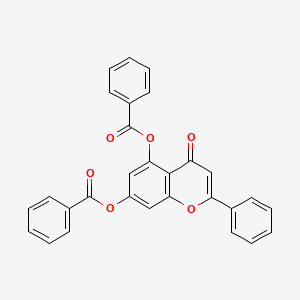
4H-1-Benzopyran-4-one, 5,7-bis(benzoyloxy)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate is a complex organic compound with the molecular formula C29H18O6. It belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Méthodes De Préparation
The synthesis of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate typically involves a multi-step process. One common method includes the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . This reaction leads to the formation of the chromene ring system. Industrial production methods often utilize green chemistry approaches, such as using recyclable catalysts and reactions in aqueous media to reduce reaction time and byproducts .
Analyse Des Réactions Chimiques
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, often using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar chromene ring structure and are known for their anticoagulant properties.
The uniqueness of 4-Oxo-2-phenyl-4H-chromene-5,7-diyl dibenzoate lies in its specific substitution pattern and the presence of dibenzoate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110865-06-0 |
|---|---|
Formule moléculaire |
C29H18O6 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(5-benzoyloxy-4-oxo-2-phenylchromen-7-yl) benzoate |
InChI |
InChI=1S/C29H18O6/c30-23-18-24(19-10-4-1-5-11-19)34-25-16-22(33-28(31)20-12-6-2-7-13-20)17-26(27(23)25)35-29(32)21-14-8-3-9-15-21/h1-18H |
Clé InChI |
XGEYPCLLAKGAQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



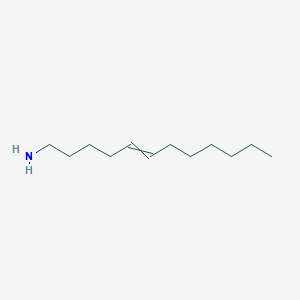
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

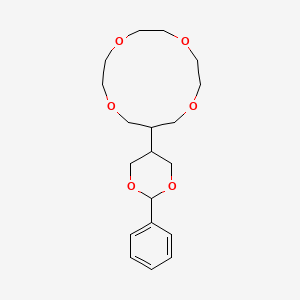
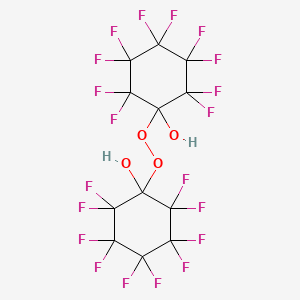
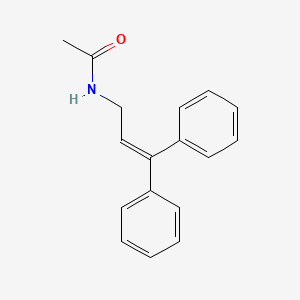
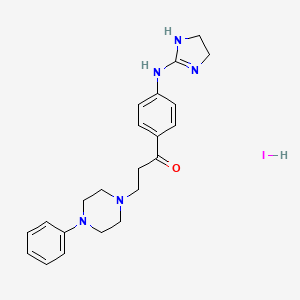
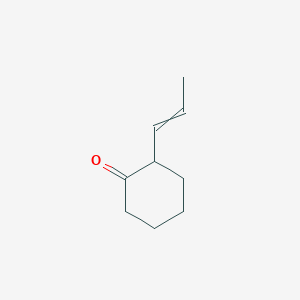
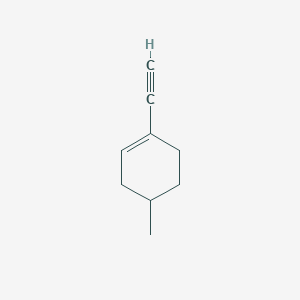
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
